REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[C:7](=O)[NH:8][C:9]2[C:14]([N:15]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2.O=P(Cl)(Cl)[Cl:19]>>[Cl:19][C:7]1[C:6]([C:2]2[S:1][CH:5]=[CH:4][CH:3]=2)=[N:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]=1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C=1C(NC2=CC=CC=C2N1)=O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
CUSTOM
|
Details
|
After the material was consumed
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=CC=CC=C2N=C1C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 mg | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |